molecular formula C21H30O3 B13834844 (8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

Cat. No.: B13834844
M. Wt: 330.5 g/mol
InChI Key: AARNXMRADQFOEB-FDIQSBBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyprogesterone is a synthetic steroid hormone that is structurally related to progesterone. It is primarily used in medical applications to reduce the risk of preterm birth in women who have a history of spontaneous preterm delivery. Hydroxyprogesterone is also involved in the biosynthesis of other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyprogesterone can be synthesized from progesterone through a hydroxylation reactionThis can be achieved using various hydroxylating agents under controlled conditions .

Industrial Production Methods: In industrial settings, hydroxyprogesterone is often produced through a multi-step synthesis process. This involves the initial hydroxylation of progesterone followed by purification steps to isolate the desired product. The reaction conditions typically include the use of solvents like methanol and reagents such as formic acid .

Chemical Reactions Analysis

Types of Reactions: Hydroxyprogesterone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various steroid derivatives that have different biological activities. For example, oxidation can lead to the formation of corticosteroids, while reduction can produce androgens .

Scientific Research Applications

Hydroxyprogesterone has a wide range of applications in scientific research:

Mechanism of Action

Hydroxyprogesterone exerts its effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. These receptors exist in two isoforms, PR-A and PR-B. Binding of hydroxyprogesterone to these receptors leads to the regulation of gene transcription, which ultimately influences various physiological processes such as the maintenance of pregnancy and the prevention of preterm birth .

Comparison with Similar Compounds

Uniqueness: Hydroxyprogesterone is unique in its specific application for preventing preterm birth in women with a history of spontaneous preterm delivery. Unlike other progestins, it has a longer duration of action and is specifically formulated for this purpose .

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)11-19(24)21(13,3)18(15)8-9-20(16,17)2/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19?,20+,21-/m0/s1

InChI Key

AARNXMRADQFOEB-FDIQSBBYSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC([C@]34C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC(C34C)O)C

Origin of Product

United States

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